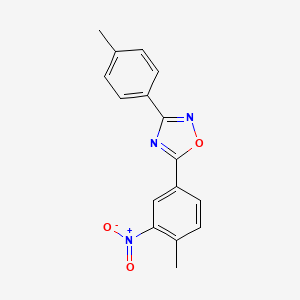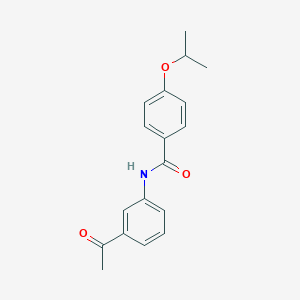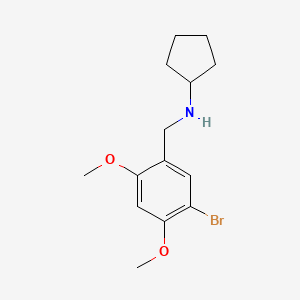
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in treating addiction and other disorders.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been studied for its potential use in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. It works by inhibiting the enzyme responsible for breaking down dopamine in the brain, which leads to an increase in dopamine levels and a reduction in cravings for addictive substances. This compound has also been studied for its potential use in treating other disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide works by inhibiting the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, leading to a reduction in cravings for addictive substances. This compound has also been shown to affect other neurotransmitters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, this compound has been shown to affect the levels of other neurotransmitters such as glutamate and GABA. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters on behavior and physiology. However, one limitation of using this compound is that it is not a selective inhibitor of DAT and may affect other transporters and receptors in the brain. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are a number of future directions for research on 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. One area of interest is the development of more selective inhibitors of DAT that may have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Additionally, research on the long-term effects of this compound on brain function and behavior is needed to fully understand its potential as a treatment for addiction and other disorders.
Méthodes De Synthèse
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isothiocyanate with cyclopentylamine. The resulting compound is then reacted with piperazine to form this compound. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce this compound for use in their experiments.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3S/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOEOIOFNCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

